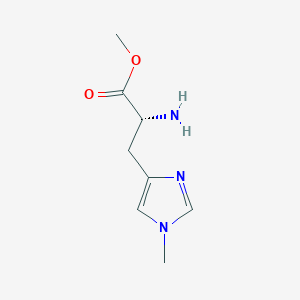

Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate

CAS No.: 1998642-53-7

Cat. No.: VC4784190

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1998642-53-7 |

|---|---|

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.211 |

| IUPAC Name | methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1 |

| Standard InChI Key | PQEAVIKJSKOOHN-SSDOTTSWSA-N |

| SMILES | CN1C=C(N=C1)CC(C(=O)OC)N |

Introduction

Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound is a derivative of amino acids, specifically incorporating an imidazole ring, which is a common motif in various biologically active molecules. The presence of the imidazole ring suggests potential applications in pharmaceuticals or biological research, given the importance of imidazole derivatives in drug design.

Biological and Pharmaceutical Applications

While specific biological or pharmaceutical applications of Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate are not documented, compounds with similar structures have been explored for various biological activities. The imidazole ring is a common feature in many biologically active molecules, including drugs and natural products, suggesting potential for this compound in drug discovery or biochemical research.

Research Findings and Future Directions

Given the limited availability of specific research findings on Methyl (2R)-2-amino-3-(1-methylimidazol-4-yl)propanoate, future studies could focus on its synthesis, biological activity, and potential applications. The compound's structure suggests it might be useful in biochemical assays or as a building block for more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume